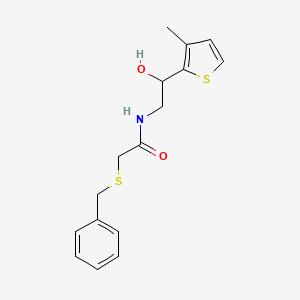

2-(benzylthio)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(benzylthio)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide” is a complex organic molecule. It contains a benzylthio group, a hydroxyethyl group, and a methylthiophenyl group attached to an acetamide core. These functional groups suggest that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the acetamide group could undergo hydrolysis, and the benzylthio group could participate in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure .Scientific Research Applications

Antimicrobial Evaluation

A study by Fuloria et al. (2009) explored the synthesis of various compounds including 2-(4-chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl) acetamides. These compounds were evaluated for their antibacterial and antifungal activities, demonstrating potential applications in antimicrobial research (Fuloria et al., 2009).

Spectroscopic and Quantum Mechanical Studies

Research by Mary et al. (2020) involved the synthesis of benzothiazolinone acetamide analogs, followed by studies on their vibrational spectra and electronic properties. These compounds were investigated for their potential use as photosensitizers in dye-sensitized solar cells, showcasing their relevance in photochemical and thermochemical applications (Mary et al., 2020).

Chemoselective Acetylation for Antimalarial Drugs

Magadum and Yadav (2018) conducted a study on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as a catalyst. This process is significant for the synthesis of antimalarial drugs, indicating the compound's role in pharmaceutical research (Magadum & Yadav, 2018).

Anti-tumor and Proapoptotic Effects

Prabhakar et al. (2006) investigated the anti-tumor and proapoptotic effects of benzophenone analogues, including (2-aroyl-4-methylphenoxy)acetamides, in Ehrlich ascites tumor cells. This research highlights the potential of these compounds in cancer therapy (Prabhakar et al., 2006).

Silylation and Formation of Heterocycles

Lazareva et al. (2017) explored the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic benzoxazasiloles. This study contributes to the understanding of heterocyclic chemistry and its potential applications (Lazareva et al., 2017).

Synthesis of New Antimicrobial Agents

Desai, Shihora, and Moradia (2007) conducted research on the synthesis of new quinazolines, including compounds related to acetamide, as potential antimicrobial agents. This underscores the significance of such compounds in developing new treatments for infections (Desai, Shihora, & Moradia, 2007).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-benzylsulfanyl-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S2/c1-12-7-8-21-16(12)14(18)9-17-15(19)11-20-10-13-5-3-2-4-6-13/h2-8,14,18H,9-11H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRBXSMEFYCCDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CNC(=O)CSCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(5-chloro-2-methylphenyl)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide](/img/structure/B2470268.png)

![3-[(5-Fluoropyrimidin-2-yl)amino]-1-phenylpropan-1-ol](/img/structure/B2470271.png)

![4-Hydroxy-8-oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B2470282.png)

![1-[4-(1-Azaspiro[3.3]heptane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2470285.png)

![2-ethyl-4-(2-fluorobenzyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2470287.png)